REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[H-].[Na+].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH2:12]Cl.O>C1COCC1.[N+](CCCC)(CCCC)(CCCC)CCCC.[I-].CCOC(C)=O>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH2:12][O:3][CH2:2][CH2:1][OH:4])[CH:14]=[CH:15][CH:16]=1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
0.084 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CCl)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CCl)C=CC1
|
Name
|
|
Quantity
|
55 mg
|
Type
|
catalyst
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated via pipette
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (1×1 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on a Biotage 12+M cartridge (8 g silica)
|
Type
|
WASH
|
Details
|
eluting with 30% EtOAc/hexanes at 5 mL/min
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)COCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |